N-benzyl-2-(3-methylbutoxy)benzamide
Description
N-Benzyl-2-(3-methylbutoxy)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a branched 3-methylbutoxy substituent at the ortho position of the benzamide core. The compound’s structure confers unique physicochemical properties, including increased lipophilicity due to the branched alkyl ether, which may enhance membrane permeability and bioavailability. Evidence suggests its application in modulating Rho C activity, a small GTPase involved in cytoskeletal regulation and cancer metastasis . Synthesis routes likely involve nucleophilic substitution or coupling reactions to introduce the 3-methylbutoxy group, followed by amidation with benzylamine.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
N-benzyl-2-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-15(2)12-13-22-18-11-7-6-10-17(18)19(21)20-14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
InChI Key |
MXONOWPVYZDERR-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-benzyl-2-(3-methylbutoxy)benzamide with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Comparative Insights
In contrast, polar groups like sulfamoyl or morpholinyl (e.g., in GK activators or mosapride) enhance solubility and hydrogen-bonding capacity, critical for enzyme targeting . Benzyl vs.
Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (acyl chloride reactions) and Rip-B (direct amine-acylation) . However, introducing the 3-methylbutoxy group may require specialized conditions (e.g., Mitsunobu reaction or alkylation under basic conditions).
Biological Target Specificity :
- Unlike mosapride metabolites , which lose 5-HT4 agonism upon substituent modification , the target compound’s branched ether may retain or enhance Rho C modulation due to optimized hydrophobic interactions.
- Compared to sulfamoyl benzamides , which target GK via H-bonding , the target compound’s lack of polar groups suggests a distinct mechanism, possibly involving allosteric or protein-protein interaction disruption.
Physicochemical Properties :
- The 3-methylbutoxy substituent likely lowers the melting point compared to rigid aromatic analogs (e.g., Rip-B, 90°C) , though experimental data are needed.
- Increased lipophilicity (logP) relative to N,O-bidentate derivatives may improve blood-brain barrier penetration, relevant for central nervous system targets.
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